molecular formula C8H6N4O4S4 B2642028 N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide CAS No. 98437-08-2

N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide

Cat. No. B2642028
CAS RN: 98437-08-2
M. Wt: 350.4
InChI Key: RIURYLYWPUZPNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is used in the synthesis of various chemical derivatives. For example, its reaction with acetylenic esters in the presence of triphenylphosphine leads to the formation of specific dihydro-pyrrole derivatives. This showcases its utility in synthetic organic chemistry.


Molecular Structure Analysis

Researchers have designed molecules with the N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide structure for enhanced photovoltaic properties. These molecules show potential in the field of organic solar cells due to their strong absorption and favorable re-organization energy values.


Chemical Reactions Analysis

Certain derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to the compound, are found to be potent inhibitors of aldose reductase. This enzyme is significant in diabetic complications, and these compounds exhibit promising pharmacological activities.

Scientific Research Applications

  • Organic Solar Cells : Researchers have designed molecules with the N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide structure for enhanced photovoltaic properties. These molecules show potential in the field of organic solar cells due to their strong absorption and favorable re-organization energy values, contributing to higher open-circuit voltages and overall better photovoltaic properties (Ali et al., 2020).

  • Aldose Reductase Inhibition : Certain derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to the compound , are found to be potent inhibitors of aldose reductase. This enzyme is significant in diabetic complications, and these compounds exhibit promising pharmacological activities (Kučerová-Chlupáčová et al., 2020).

  • Chemical Synthesis : The compound is used in the synthesis of various chemical derivatives. For example, its reaction with acetylenic esters in the presence of triphenylphosphine leads to the formation of specific dihydro-pyrrole derivatives, showcasing its utility in synthetic organic chemistry (Hassanabadi, 2013).

  • Antifungal Applications : Some derivatives of the compound exhibit antifungal properties. This demonstrates its potential in the development of new antifungal agents, although their activity is found to be less than some standard treatments like mancozeb (Yadav et al., 1992).

  • Matrix Metalloproteinase (MMP) Inhibition : Derivatives of the compound have been shown to inhibit MMPs, which play a role in tissue damage. This suggests potential applications in developing treatments for conditions involving inflammatory/oxidative processes (Incerti et al., 2018).

  • Anticancer Activity : Some synthesized derivatives of the compound have shown cytotoxic activity against certain cancer cell lines, indicating potential applications in cancer therapy (Nguyen et al., 2019).

  • Antimicrobial Activity : Rhodanine-3-acetic acid derivatives, structurally similar to the compound , have been evaluated as potential antimicrobial agents, showing activity against a range of bacteria and fungi (Krátký et al., 2017).

Mechanism of Action

The compounds studied were found to be potent inhibitors of ALR2 with submicromolar IC 50 values . Molecular docking simulations of 3 into the binding site of the aldose reductase enzyme identified His110, Trp111, Tyr48, and Leu300 as the crucial interaction counterparts responsible for the high-affinity binding .

properties

IUPAC Name

N,N'-bis(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O4S4/c13-3-1-19-7(17)11(3)9-5(15)6(16)10-12-4(14)2-20-8(12)18/h1-2H2,(H,9,15)(H,10,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIURYLYWPUZPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C(=O)NN2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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